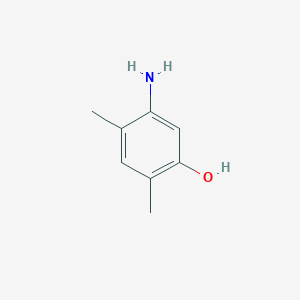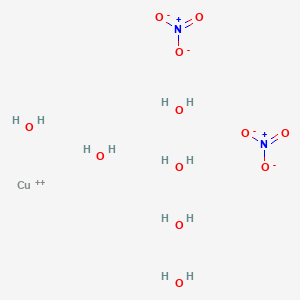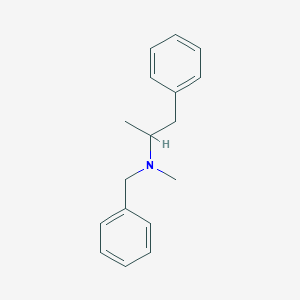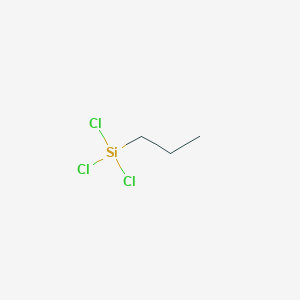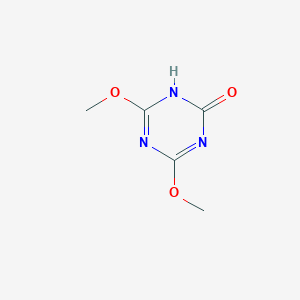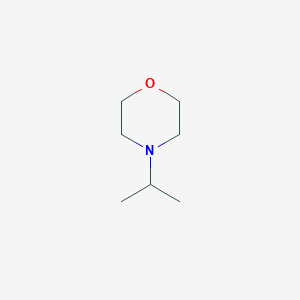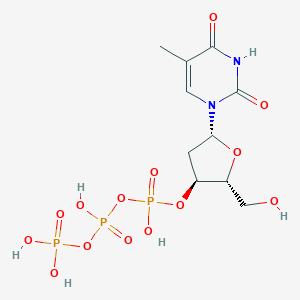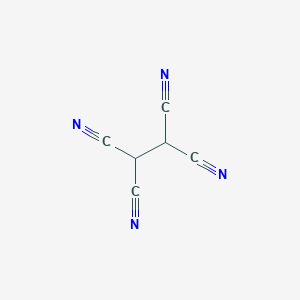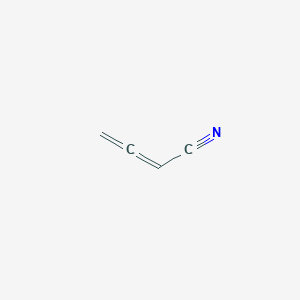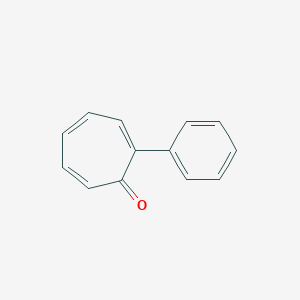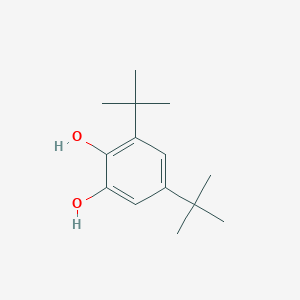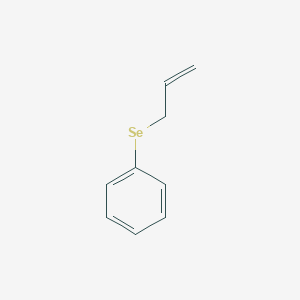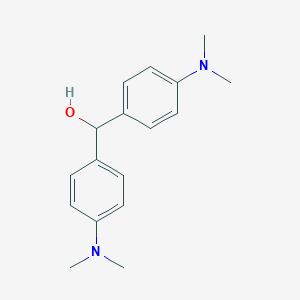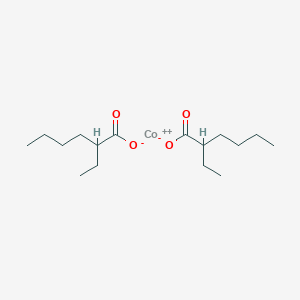
Octanoate de cobalt(II) bis(2-éthylhexyle)
Vue d'ensemble
Description
Cobalt bis(2-ethylhexanoate), with the chemical formula C16H30CoO4 and CAS registry number 136-52-7, is a compound primarily used as a catalyst in various industrial processes. It appears as a dark red solid and is soluble in organic solvents. This compound plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products. Additionally, it is utilized in the synthesis of specialty chemicals and as a drying agent in coatings and paints. Its ability to promote oxidation reactions also finds application in oxidation catalysis .
Applications De Recherche Scientifique
Catalyseur dans les réactions de polymérisation
L'octanoate de cobalt(II) bis(2-éthylhexyle) joue un rôle crucial dans les réactions de polymérisation, facilitant la formation de produits polymères de haute qualité . Il contribue à la création de divers types de polymères avec des propriétés et des utilisations différentes .
Agent de séchage dans les revêtements et les peintures
Ce composé est utilisé comme agent de séchage dans les revêtements et les peintures . Il contribue à accélérer le processus de séchage, améliorant l'efficacité de la production de peinture et de revêtement .
Catalyseur d'oxydation
L'octanoate de cobalt(II) bis(2-éthylhexyle) est couramment utilisé dans divers catalyseurs pour l'oxydation . Il aide au processus d'oxydation de diverses réactions chimiques, améliorant l'efficacité et l'efficacité de ces réactions .
Catalyseur d'hydrogénation
Ce composé est également utilisé comme catalyseur dans les réactions d'hydrogénation . Il contribue à l'addition d'hydrogène (H2) à d'autres composés, ce qui est un processus crucial dans de nombreuses applications industrielles .
Promoteur d'adhésion
L'octanoate de cobalt(II) bis(2-éthylhexyle) est utilisé comme promoteur d'adhésion . Il améliore la liaison entre différents matériaux, améliorant la durabilité et la qualité du produit final
Mécanisme D'action
Target of Action
Cobalt bis(2-ethylhexanoate) primarily targets the sodium/bicarbonate transporter activity of SLC4A4 . This transporter plays a crucial role in pH homeostasis . The compound may stimulate this transporter activity, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .
Mode of Action
The compound interacts with its targets through a process of reversible hydration of carbon dioxide . This interaction leads to changes in the activity of the sodium/bicarbonate transporter, which in turn affects pH homeostasis .
Biochemical Pathways
It is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1002 g/mL at 25 °C . This property could potentially impact its bioavailability.
Result of Action
The action of Cobalt bis(2-ethylhexanoate) results in the regulation of pH homeostasis, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid . It also plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products .
Action Environment
The action, efficacy, and stability of Cobalt bis(2-ethylhexanoate) can be influenced by environmental factors. For instance, it is used as a drying agent in coatings and paints, and its performance can be affected by the ambient humidity . Additionally, it is known to be a class C1 combustible liquid, and should be stored accordingly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt bis(2-ethylhexanoate) can be synthesized by reacting cobalt(II) chloride with 2-ethylhexanoic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or xylene under reflux conditions. The product is then purified by recrystallization or distillation .
Industrial Production Methods: In industrial settings, cobalt bis(2-ethylhexanoate) is produced by a similar method but on a larger scale. The process involves the continuous addition of cobalt(II) chloride and 2-ethylhexanoic acid to a reactor, followed by heating and stirring. The resulting product is then separated and purified using
Propriétés
Numéro CAS |
136-52-7 |
|---|---|
Formule moléculaire |
C8H16CoO2 |
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
cobalt;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
AAZSASWTJCLJGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2] |
SMILES canonique |
CCCCC(CC)C(=O)O.[Co] |
Point d'ébullition |
Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen |
Color/Form |
Blue liquid Blue-violet mass Purple to dark blue waxy solid at 20 °C |
Densité |
1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/ |
melting_point |
Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen; melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai |
Key on ui other cas no. |
136-52-7 |
Description physique |
Liquid |
Pictogrammes |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Numéros CAS associés |
13586-82-8 |
Solubilité |
In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking); 6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking) Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/ |
Synonymes |
2-ethylhexanoic acid cobalt salt cobalt octoate cobalt-2-ethylhexanoate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

